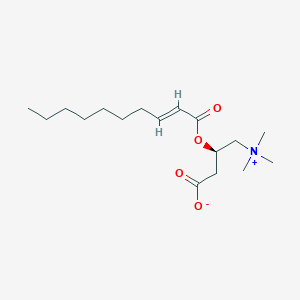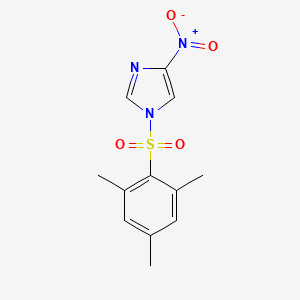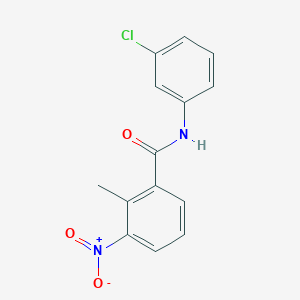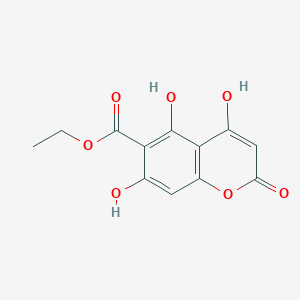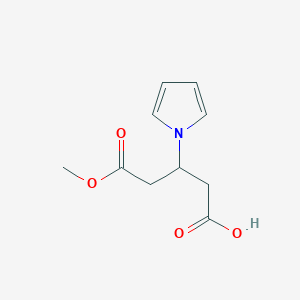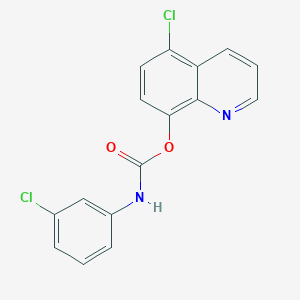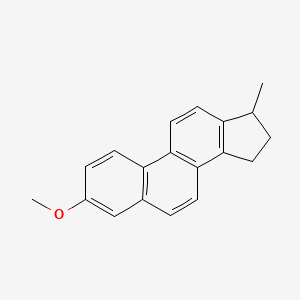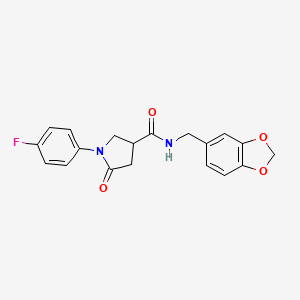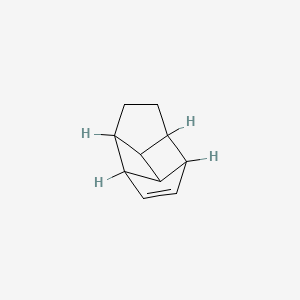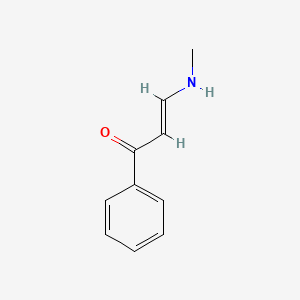
3-(Methylamino)acrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)acrylophenone is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a strong odor and is widely used in the synthesis of pharmaceuticals and organic compounds . This compound plays a crucial role as an intermediate in various chemical reactions and is commonly utilized in the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 3-(Methylamino)acrylophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylamine . The reaction typically occurs in the presence of potassium hydrogensulfate in water at 50°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
3-(Methylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methylamino)acrylophenone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)acrylophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Methylamino)acrylophenone can be compared with other similar compounds, such as:
- 2-Methyl-3-(p-tolyl)acrylophenone
- 4’-Methyl-3-(2-thienyl)acrylophenone
- 4’-Methyl-3-(1-naphthyl)acrylophenone
- 4’-Nitro-3-(2-thienyl)acrylophenone
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific methylamino group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(E)-3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ |
InChI Key |
MGZAGXMLBKSKRX-BQYQJAHWSA-N |
Isomeric SMILES |
CN/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CNC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


